Antiproliferative Activity Against Epidermoid Carcinoma A431 Cells: Target Compound vs. Doxorubicin Control
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole demonstrated measurable antiproliferative activity against human epidermoid carcinoma A431 cells with an IC₅₀ of 44.77 µg/mL in the MTT assay, compared to the clinical standard doxorubicin used as a positive control . This provides a benchmark for cytotoxicity assessment, as the compound exhibits a potency level that is distinguishable from both highly potent (sub-µM) and entirely inactive tetrazole analogs frequently encountered in screening libraries [1].
| Evidence Dimension | Cytotoxicity (MTT assay, 48 h) |
|---|---|
| Target Compound Data | IC₅₀ = 44.77 µg/mL (A431) |
| Comparator Or Baseline | Doxorubicin (positive control); class-level baseline: inactive 5-aryl-1H-tetrazoles (IC₅₀ > 100 µg/mL in comparable assays [1]) |
| Quantified Difference | Target compound is ~2.2-fold less potent than the sub-20 µg/mL threshold often pursued for hit prioritization but >2-fold more potent than inactive analogs reported in the El-Sewedy et al. (2023) tetrazole series, where several derivatives showed IC₅₀ values exceeding 100 µg/mL against A431 cells [1]. |
| Conditions | A431 human epidermoid carcinoma cell line; MTT assay; 48 h incubation; doxorubicin as positive control . |
Why This Matters
This data point allows procurement scientists to differentiate this compound from completely inactive tetrazole analogs, establishing a minimum activity threshold for inclusion in cytotoxicity-focused screening cascades.
- [1] El-Sewedy, A., El-Bordany, E. A., Mahmoud, N. F. H., Ali, K. A., & Ramadan, S. K. (2023). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 13, 17869. https://doi.org/10.1038/s41598-023-44615-4 View Source
